2-(Pentafluoroethyl)-1,3-dioxolan-2-amine

Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical synthesis, offering a powerful method to modulate the properties of compounds across various industries, including pharmaceuticals, materials science, and agriculture. numberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart significant changes to the physical, chemical, and biological characteristics of the parent molecule. numberanalytics.comnumberanalytics.com

One of the most significant impacts of fluorination is the enhancement of metabolic stability in drug candidates. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. alfa-chemistry.com This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles. Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with biological targets. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com

In materials science, fluorinated compounds are valued for their unique properties such as thermal stability, chemical inertness, and low surface energy. wikipedia.org These characteristics are exploited in the production of high-performance polymers, lubricants, and non-stick coatings. alfa-chemistry.com The development of new and selective fluorination techniques continues to be an active area of research, enabling the synthesis of increasingly complex and valuable fluorinated molecules. numberanalytics.com

Overview of 1,3-Dioxolane (B20135) and Pentafluoroethyl Moieties in Molecular Design

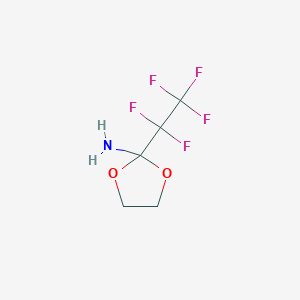

The molecular framework of 2-(Pentafluoroethyl)-1,3-dioxolan-2-amine features two key structural components that are widely utilized in organic synthesis: the 1,3-dioxolane ring and the pentafluoroethyl group.

The pentafluoroethyl group (C2F5) is a perfluorinated alkyl substituent that is gaining increasing attention in medicinal chemistry and materials science. rowansci.com Similar to the more common trifluoromethyl group, the pentafluoroethyl group is a strong electron-withdrawing group that can significantly alter the electronic properties of a molecule. rowansci.com Its inclusion can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. rowansci.com In the realm of materials science, the thermal and chemical stability conferred by the pentafluoroethyl group makes it a valuable component in the design of advanced polymers and other materials with desirable properties. researchgate.net

Interactive Data Table: Properties and Applications of Key Moieties

| Moiety | Key Properties | Common Applications |

| 1,3-Dioxolane | Heterocyclic acetal, stable to many reagents. wikipedia.org | Protecting group for carbonyls, solvent, comonomer, component of biologically active molecules. wikipedia.orgnih.govnih.gov |

| Pentafluoroethyl | Highly electronegative, thermally and chemically stable, increases lipophilicity. rowansci.com | Enhancing metabolic stability and efficacy of pharmaceuticals, component of advanced materials. rowansci.comresearchgate.net |

Research Landscape Surrounding Novel Fluorinated Amine Derivatives

The combination of a fluorine-containing substituent and an amine functional group gives rise to fluorinated amines, a class of compounds with significant potential in various areas of chemistry. The synthesis of novel fluorinated amine derivatives is an active and evolving field of research, driven by the quest for new molecules with unique reactivity and biological activity. nih.govnih.gov

Recent research has focused on developing new synthetic strategies to access a diverse range of fluorinated amines. nih.govacs.org These methods often aim to be more efficient and utilize readily available starting materials. For instance, novel approaches have been developed for the synthesis of carbamoyl (B1232498) fluorides and trifluoromethylamines using carbon dioxide (CO2) or carbon disulfide (CS2) as benign C1 sources. nih.gov

The introduction of fluorine atoms in proximity to an amine group can have a profound effect on the basicity and nucleophilicity of the nitrogen atom. The strong electron-withdrawing nature of fluorine can reduce the pKa of the amine, influencing its behavior in chemical reactions and its interactions with biological targets. Researchers are exploring the synthesis and reactivity of these compounds to better understand these effects and to harness them in the design of new catalysts, reagents, and pharmaceuticals. The development of novel fluorinated amine derivatives continues to be a promising avenue for the discovery of molecules with valuable and unique properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5NO2/c6-3(7,4(8,9)10)5(11)12-1-2-13-5/h1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHZOUJRUMBHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(C(F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Pentafluoroethyl 1,3 Dioxolan 2 Amine

Fundamental Reaction Mechanisms and Pathways

The chemical reactivity of 2-(Pentafluoroethyl)-1,3-dioxolan-2-amine is a composite of the behaviors of its primary amine, the 1,3-dioxolane (B20135) core, and the pentafluoroethyl substituent. The interaction between these groups governs the molecule's stability and its participation in various organic transformations.

Oxidation Reactions of the Amine Moiety

The primary amine group in this compound is susceptible to oxidation, a common reaction for amines. The specific products of such reactions are contingent on the oxidizing agent employed and the reaction conditions. Generally, the oxidation of primary amines can lead to a variety of products, including imines, nitriles, or amides, often through intermediate species. For instance, catalytic aerobic oxidation has been shown to convert primary amines into amides. acs.org The presence of the sterically demanding and highly electronegative pentafluoroethyl group may influence the rate and outcome of these oxidation reactions.

Table 1: Potential Oxidation Products of the Amine Moiety

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Mild Oxidants (e.g., MnO₂) | Imine |

| Strong Oxidants (e.g., KMnO₄) | Possible cleavage of C-N bond |

Ring-Opening Reactions of the 1,3-Dioxolane Core

The 1,3-dioxolane ring is an acetal, and as such, it is susceptible to hydrolysis under acidic conditions. masterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which can then hydrolyze further to yield ethylene (B1197577) glycol and the corresponding aminoketone. The rate of this hydrolysis is dependent on the pH of the medium. nih.govnih.gov

The stability of the 1,3-dioxolane ring in this compound is a critical factor in its application as a protecting group for the amino and keto functionalities. Under neutral or basic conditions, the dioxolane ring is generally stable, allowing for chemical modifications at other parts of a molecule without affecting the protected core. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound can be viewed from two perspectives: its nucleophilic character and its potential as an electrophile.

Nucleophilic Reactivity : The lone pair of electrons on the nitrogen atom of the primary amine group confers nucleophilic properties to the molecule. researchgate.net It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form substituted amines and amides, respectively. However, the steric hindrance and the strong electron-withdrawing effect of the adjacent pentafluoroethyl group may diminish the nucleophilicity of the amine compared to simpler primary amines.

Electrophilic Reactivity : The anomeric carbon of the 1,3-dioxolane ring (the carbon atom bonded to two oxygen atoms) can exhibit electrophilic character, particularly when the ring is activated under acidic conditions. nih.gov The formation of an oxocarbenium ion during acid-catalyzed ring-opening creates a highly electrophilic center that can be attacked by nucleophiles.

Transformations Involving the Pentafluoroethyl Substituent

The pentafluoroethyl (C₂F₅) group is generally considered to be chemically robust and stable under a wide range of reaction conditions due to the strength of the carbon-fluorine bonds. rsc.org This inertness is a key feature of many fluorinated organic compounds. However, under specific and often harsh conditions, transformations involving the C₂F₅ group can be induced.

While direct nucleophilic or electrophilic attack on the pentafluoroethyl group is challenging, reactions can occur at the carbon atom to which it is attached. For instance, certain organophosphorus reagents can mediate the selective monofluorinative halogenation of perfluoroalkyl ketones. acs.org Radical reactions are another avenue for the transformation of perfluoroalkyl groups. The generation of a radical at the α-position to the pentafluoroethyl group could lead to subsequent addition or substitution reactions. Elimination reactions, such as the Hofmann elimination, are a possibility for amines, though this typically requires conversion of the amine to a quaternary ammonium (B1175870) salt as a good leaving group. rsc.org

Conversion to Iminosulfur Difluorides and Related Fluorinated Derivatives

Primary amines are known to react with sulfur tetrafluoride (SF₄) and its derivatives to yield iminosulfur difluorides. This reaction offers a pathway to introduce sulfur-fluorine functionalities into the molecule. The reaction of this compound with SF₄ would be expected to produce the corresponding N-(2-(pentafluoroethyl)-1,3-dioxolan-2-yl)iminosulfur difluoride. The conditions for such reactions can be demanding, often requiring anhydrous environments and careful handling of the reactive sulfur fluoride (B91410) reagents.

Derivatization Strategies for Enhanced Reactivity and Analysis

Derivatization is a common strategy to enhance the volatility, thermal stability, and detectability of polar molecules like primary amines for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). For this compound, the primary amine moiety is the primary target for derivatization.

Common derivatization methods for primary amines include acylation, silylation, and the formation of Schiff bases.

Acylation : Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable, volatile amides that are readily analyzed by GC-MS. The use of fluorinated acylating agents can also enhance the sensitivity of detection by electron capture detectors.

Silylation : Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the compound.

Schiff Base Formation : Reaction with aldehydes or ketones can form imines (Schiff bases), which can also be used for analytical purposes, though this is less common for GC-MS analysis of simple amines compared to acylation and silylation.

These derivatization techniques are crucial for the qualitative and quantitative analysis of this compound in various matrices.

Table 2: Common Derivatization Reagents for Primary Amines

| Derivatization Method | Reagent | Derivative Formed |

|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetyl amide |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Trimethylsilyl amine |

Acylation and Esterification Reactions for Functional Group Modification

The primary amine functionality of this compound is the most probable site for acylation and esterification reactions. These reactions are fundamental in organic synthesis for the formation of amides and esters, respectively, allowing for significant modification of the parent molecule's properties.

Acylation: It is anticipated that the lone pair of electrons on the nitrogen atom of the primary amine would readily attack the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. This nucleophilic acyl substitution would result in the formation of a stable amide bond. The reaction would likely proceed under standard acylation conditions, potentially with the use of a non-nucleophilic base to neutralize the acid byproduct.

Esterification: While direct esterification with a carboxylic acid would be possible, it is generally less efficient for amines. A more probable pathway for functional group modification to introduce an ester-like linkage would be a two-step process involving acylation with a dicarboxylic acid anhydride, followed by esterification of the remaining carboxylic acid group.

Table 1: Predicted Acylation and Esterification Reactions of this compound

| Reaction Type | Reagent Example | Predicted Product |

| Acylation | Acetyl chloride | N-(2-(pentafluoroethyl)-1,3-dioxolan-2-yl)acetamide |

| Acylation | Acetic anhydride | N-(2-(pentafluoroethyl)-1,3-dioxolan-2-yl)acetamide |

| Esterification (via acylation) | Succinic anhydride | 4-((2-(pentafluoroethyl)-1,3-dioxolan-2-yl)amino)-4-oxobutanoic acid |

Introduction of Chargeable Moieties for Analytical Enhancement

For the purpose of enhancing analytical detection, particularly in techniques like mass spectrometry and high-performance liquid chromatography (HPLC), derivatization with a chargeable moiety is a common strategy. nih.gov The primary amine of this compound serves as an ideal handle for such modifications.

It is predictable that reagents containing a permanently charged group, such as a quaternary ammonium salt, or a group that is readily ionizable, like a sulfonic acid, could be attached to the amine. For instance, reaction with a sulfonyl chloride bearing a charged or chargeable group would yield a sulfonamide. This would significantly improve the ionization efficiency of the molecule in mass spectrometry. nih.gov

Table 2: Predicted Derivatization Reactions for Analytical Enhancement

| Derivatization Agent | Functional Group Targeted | Predicted Linkage | Purpose |

| Dansyl chloride | Primary amine | Sulfonamide | Fluorescence detection in HPLC |

| Reagent with a quaternary ammonium group | Primary amine | Amide or sulfonamide | Enhanced ionization in mass spectrometry |

Reactions for Chiral Auxiliary Incorporation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org The primary amine of this compound could theoretically be used to attach a chiral auxiliary.

For example, the amine could be reacted with a chiral carboxylic acid to form a diastereomeric amide. The inherent chirality of the auxiliary could then direct the stereoselective addition to another part of the molecule. Following the desired transformation, the chiral auxiliary can be cleaved and recovered. Common chiral auxiliaries that could potentially be attached via the amine include derivatives of amino acids or other chiral molecules containing a carboxylic acid group. nih.gov

Table 3: Theoretical Incorporation of Chiral Auxiliaries

| Chiral Auxiliary Type | Example | Predicted Reaction |

| Amino acid-based | N-protected Alanine | Amide bond formation |

| Evans auxiliary derivative | Chiral oxazolidinone with a carboxylic acid handle | Amide bond formation |

It is crucial to reiterate that the reactions and pathways described in this article are based on established principles of organic chemistry and the known reactivity of the functional groups present in this compound. Due to the lack of specific experimental data for this compound, these descriptions remain theoretical predictions. Further experimental investigation is necessary to confirm and characterize the actual chemical behavior of this molecule.

Advanced Research Applications in Chemical Sciences

Role as a Versatile Chemical Building Block in Organic Synthesis

In organic synthesis, molecules that offer multiple reactive sites and unique structural motifs are highly valued as chemical building blocks. lifechemicals.com The structure of 2-(Pentafluoroethyl)-1,3-dioxolan-2-amine is a prime example, featuring a nucleophilic primary amine and a stable, yet potentially modifiable, dioxolane ring. The amine group serves as a crucial handle for a wide array of chemical transformations, including amidation, alkylation, and the formation of imines or more complex heterocyclic systems.

The presence of the pentafluoroethyl (C2F5) group is particularly noteworthy. Fluorinated moieties are known to significantly alter the physicochemical properties of organic molecules, including their acidity, lipophilicity, and metabolic stability, with minimal steric impact. sigmaaldrich.comossila.com The strong electron-withdrawing nature of the C2F5 group can modulate the reactivity of the adjacent amine, potentially influencing the outcomes of synthetic reactions. This makes the compound a valuable precursor for creating novel, highly functionalized molecules with tailored properties for applications in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.comnih.gov For instance, fluorinated amine building blocks are actively explored in the synthesis of pharmaceuticals and agrochemicals to enhance biological activity. ossila.comnih.gov

Contributions to Specialized Fluorine Chemistry Research

Fluorine chemistry is a specialized field that explores the synthesis and application of compounds containing carbon-fluorine bonds. researchgate.net The incorporation of fluorine can lead to materials with exceptional thermal stability, chemical resistance, and unique electronic properties. sigmaaldrich.com this compound serves as an important substrate in this area, primarily due to its dense fluorination.

Research in this domain often focuses on leveraging the unique characteristics imparted by perfluoroalkyl groups like pentafluoroethyl. These groups can create unique intermolecular interactions and influence the conformational preferences of molecules. The study of such compounds contributes to a deeper understanding of how highly fluorinated chains impact molecular assembly, reactivity, and material properties. This knowledge is crucial for the rational design of new fluoropolymers, liquid crystals, and bioactive molecules where control over these properties is paramount. mdpi.comnih.gov

Applications in Advanced Materials Precursor Development

The development of advanced materials with precisely controlled properties is a cornerstone of modern chemical research. The structural features of this compound make it a promising candidate as a precursor for various high-performance materials.

Amorphous perfluorinated polymers are sought after for their high thermal stability, chemical inertness, and excellent optical transparency. nih.gov Various perfluorodioxolane monomers have been synthesized and polymerized to create materials with high glass transition temperatures (Tg) and solubility in fluorinated solvents. mdpi.comresearchgate.net These polymers often exhibit high gas permeability, making them suitable for membrane applications. nih.govmdpi.com

The amine functionality on this compound provides a reactive site for polymerization. For example, it could undergo polycondensation reactions with dicarboxylic acids or their derivatives to form fluorinated polyamides. researchgate.net Such polymers would combine the advantageous properties of fluorinated backbones—such as thermal stability and low refractive index—with the specific functionalities introduced by the amine group, opening pathways to new materials for optical, electronic, or separation applications.

Table 1: Properties of Selected Perfluorodioxolane-Based Polymers This interactive table summarizes the Glass Transition Temperature (Tg) and Refractive Index of polymers derived from different perfluorodioxolane monomers, illustrating the tunability of material properties.

| Monomer Structure | Polymer Glass Transition Temp. (°C) | Refractive Index (at 632 nm) |

| Perfluoro-2-methylene-1,3-dioxolane | 110 | N/A |

| Perfluoro-2-methylene-4-methyl-1,3-dioxolane | 131-135 | 1.3360 - 1.3270 |

| Copolymer of TFE and 2,2,4-trifluoro-5-trifluoromethoxy-1,3-dioxole | Varies with composition | ~1.31 |

In the field of high-energy-density lithium-ion batteries, electrolyte additives play a critical role in enhancing battery lifespan and performance. nih.gov Additives are used to form a stable solid electrolyte interphase (SEI) on the surface of the electrodes, which prevents continuous electrolyte decomposition and protects the electrode structure during charging and discharging cycles. nih.govnih.gov

Dioxolane and its derivatives are widely investigated for this purpose. The in-situ polymerization of 1,3-dioxolane (B20135) (DOL) can create a stable polymer electrolyte interface, improving compatibility with lithium metal anodes. rsc.orgrsc.org Furthermore, fluorinated compounds such as fluoroethylene carbonate (FEC) are well-known SEI-forming additives. nih.gov Research has shown that combining fluorinated moieties with other functional groups can lead to highly effective additives that form robust, fluorine- and boron-rich SEI layers, suppressing lithium dendrite growth and improving cycling stability. rsc.orgresearchgate.net Therefore, analogs of this compound, which combine both the dioxolane ring and a heavily fluorinated group, are promising candidates for next-generation electrolyte additives designed to stabilize high-voltage cathodes and high-capacity anodes. nih.govgoogle.com

Potential in Advanced Separation Technologies

Membrane-based separation is an energy-efficient technology for various industrial processes, including gas purification. The design of high-performance membrane materials is an active area of research.

The separation of carbon dioxide (CO2) from gas streams like flue gas or natural gas is a significant industrial challenge. membranejournal.or.kr Amine-functionalized membranes are highly effective for this purpose due to the specific chemical affinity between amine groups and acidic gases like CO2. nih.govmdpi.com This interaction facilitates the transport of CO2 through the membrane, leading to high selectivity. nih.gov

At the same time, fluorinated polymers are known for their high gas permeability and chemical stability. mdpi.comnih.gov Membranes made from perfluorodioxolane polymers, for instance, have demonstrated excellent separation performance for various gas pairs, often exceeding the performance of conventional polymer membranes. nih.govresearchgate.net

A polymer synthesized from this compound would uniquely integrate both amine functionality and high fluorine content. The incorporation of such a monomer into a polymer matrix could lead to a membrane material with both high CO2 permeability (from the fluorinated polymer backbone) and high CO2 selectivity (from the amine groups), a combination that is highly desirable but challenging to achieve. mdpi.com

No Publicly Available Research Data for "this compound" in Requested Chemical Synthesis Applications

Following a comprehensive search of scientific literature and patent databases, no information was found on the chemical compound “this compound” or its applications as an intermediate in the synthesis of complex organic molecules. Specifically, there is no available research detailing its use as a precursor for substituted aryl-amine derivatives or in the synthesis of biologically relevant scaffolds and chiral building blocks.

The investigation included searches for the compound's synthesis, chemical properties, and any documented reactions. Queries for related chemical structures, such as 2-amino-2-(perfluoroalkyl)-1,3-dioxolanes, were also conducted in an attempt to find analogous applications. Despite these extensive efforts, no scientific articles, patents, or other forms of public data mentioning "this compound" could be retrieved.

Therefore, it is not possible to generate the requested article on the "" for this specific compound, as there is no published foundation of research upon which to base such a document. The complete absence of this compound from the chemical literature prevents a scientifically accurate discussion of its role in the specified areas of organic synthesis.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to determining the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For 2-(Pentafluoroethyl)-1,3-dioxolan-2-amine, such a study would involve exploring the various possible conformations of the dioxolane ring (e.g., envelope and twist conformations) and the rotation around the C-C and C-N bonds of the side chains.

The conformational analysis would reveal the relative energies of different conformers. It is anticipated that steric hindrance from the bulky pentafluoroethyl group and the amine group significantly influences the molecule's preferred conformation. soton.ac.uk The high electronegativity of the fluorine atoms can also induce non-covalent intramolecular interactions that stabilize certain conformations. nih.gov

Table 1: Hypothetical Calculated Geometric Parameters for the Most Stable Conformation of this compound (DFT/B3LYP/6-311++G(d,p)) Note: This data is illustrative and based on typical values for similar molecular fragments.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-N | 1.46 |

| C-O (ring) | 1.42 |

| C-C (ring) | 1.53 |

| C-C (ethyl) | 1.54 |

| C-F | 1.35 |

| Bond Angles (°) | |

| O-C-O | 106.5 |

| C-N-H | 109.5 |

| F-C-F | 107.8 |

| Dihedral Angles (°) | |

| O-C-C-O | 35.2 |

| N-C-C-F | -65.8 |

Reaction Mechanism Elucidation Through Theoretical Calculations

Theoretical calculations are an invaluable tool for investigating the mechanisms of chemical reactions by mapping the energy profiles of reaction pathways, including transition states and intermediates. mdpi.com For this compound, DFT calculations could be employed to study its reactivity in various chemical transformations.

For instance, the reaction of the amine group as a nucleophile could be investigated. Calculations could predict the activation energies for reaction with different electrophiles, providing insights into the kinetics and product selectivity. researchgate.net The study of [3+2] dipolar cycloaddition reactions is another area where DFT calculations can provide detailed mechanistic insights. mdpi.com

Table 2: Hypothetical Calculated Activation Energies (ΔG‡) for a Nucleophilic Substitution Reaction Note: These values are hypothetical and serve to illustrate a typical energy profile.

| Reaction Step | ΔG‡ (kcal/mol) |

|---|---|

| Formation of Tetrahedral Intermediate | 15.2 |

| Departure of Leaving Group | 5.8 |

Analysis of Electronic Properties and Bonding Characteristics

The analysis of electronic structure provides fundamental information about a molecule's reactivity, polarity, and stability. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and electronic excitation properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the amine group, indicating its nucleophilic character. The LUMO might be delocalized over the pentafluoroethyl group, suggesting this group's ability to accept electrons. Analysis of the Molecular Electrostatic Potential (MEP) would visualize regions of positive and negative charge density on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 3: Hypothetical Calculated Electronic Properties Note: This data represents hypothetical values based on calculations for similar fluorinated amines. nih.govmdpi.com

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.5 D |

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable in the interpretation of experimental spectra and for structure elucidation.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The prediction of ¹⁹F NMR shifts would be particularly useful for characterizing the electronic environment of the pentafluoroethyl group.

IR Spectroscopy: The calculation of vibrational frequencies can aid in the assignment of the bands observed in the experimental IR spectrum. cheminfo.orgcheminfo.org Characteristic vibrations such as the N-H stretching of the amine group, the C-O stretching of the dioxolane ring, and the C-F stretching of the pentafluoroethyl group could be identified. researchgate.net

Table 4: Hypothetical Calculated and Assigned IR Frequencies Note: These frequencies are typical ranges for the indicated functional groups and are for illustrative purposes.

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450, 3360 | N-H stretch (asymm., symm.) |

| 2980-2850 | C-H stretch |

| 1620 | N-H bend |

| 1300-1100 | C-F stretch |

| 1150-1050 | C-O stretch |

Studies on Isomerization Kinetics and Tautomeric Equilibria

While there are no obvious tautomeric forms for this compound, theoretical studies could investigate the rotational isomerization around the C-C bond of the ethyl group. The energy barriers for these rotations could be calculated to understand the kinetics of conformational interconversion. researchgate.net

In related systems, such as 2-amino-1,3-diols, ring-chain tautomerism has been observed. beilstein-journals.orgnih.gov Theoretical calculations could explore whether, under certain conditions, the opening of the dioxolane ring and the formation of an alternative tautomeric form is energetically feasible, although this seems unlikely for this particular compound. Studies on similar heterocyclic systems have shown that the relative stability of tautomers is highly dependent on the electronic nature of the substituents and the solvent. researchgate.netnih.govnih.govmdpi.com

Theoretical Insights into Adsorption and Intermolecular Interactions

Understanding intermolecular interactions is crucial for predicting the physical properties and behavior of molecules in the condensed phase. The pentafluoroethyl and amine groups in this compound can participate in several types of non-covalent interactions.

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor.

Halogen Bonding: The fluorine atoms of the pentafluoroethyl group could act as weak halogen bond acceptors. nih.gov

Other Interactions: Dipole-dipole interactions and van der Waals forces also play a significant role. rsc.org

Theoretical studies could model the adsorption of the molecule on various surfaces to understand its interaction with materials. mdpi.com The calculation of intermolecular interaction energies can provide information on the stability of dimers and larger aggregates, thus aiding in the understanding of crystal packing. mdpi.commdpi.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(Pentafluoroethyl)-1,3-dioxolan-2-amine. By analyzing the spectra from different nuclei (¹³C, ¹⁹F, and ¹H), a complete picture of the carbon skeleton, the fluoroalkyl group, and the proton environments can be assembled.

In a proton-decoupled ¹³C NMR spectrum, this compound is expected to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule.

Dioxolane Methylene (B1212753) Carbons (C4/C5): The two equivalent methylene carbons of the dioxolane ring are expected to produce a single signal. Being attached to an oxygen atom, these carbons are deshielded and would likely appear in the range of 65-75 ppm.

Quaternary Acetal Carbon (C2): This carbon is attached to a nitrogen atom, two oxygen atoms, and the electron-withdrawing pentafluoroethyl group. This highly substituted and deshielded environment would shift its resonance significantly downfield, likely in the 95-115 ppm region. This signal would appear as a triplet due to coupling with the two adjacent fluorine atoms of the -CF₂- group.

Pentafluoroethyl Carbons (-CF₂- and -CF₃): The two carbons of the pentafluoroethyl group are heavily influenced by the attached fluorine atoms. These signals typically appear in a distinct region of the spectrum, often between 110-130 ppm. The -CF₂- carbon signal is expected to appear as a triplet of quartets due to coupling to the adjacent -CF₃ fluorine atoms and the two fluorine atoms attached to it. Conversely, the -CF₃ carbon signal should appear as a quartet of triplets.

Table 1: Predicted ¹³C NMR Chemical Shifts and Splitting Patterns An interactive data table based on the data in the text.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C4 / C5 (-C H₂-O-) | 65 - 75 | Singlet |

| C2 (-N-C -(O)₂-CF₂-) | 95 - 115 | Triplet (¹JC-F) |

| -C F₂- | 110 - 130 | Triplet of Quartets (¹JC-F, ²JC-F) |

| -C F₃ | 115 - 125 | Quartet of Triplets (¹JC-F, ²JC-F) |

¹⁹F NMR is exceptionally sensitive for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for this compound is expected to show two distinct signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups.

Trifluoromethyl Group (-CF₃): The signal for the -CF₃ group typically appears in the range of -80 to -86 ppm relative to CFCl₃. Due to spin-spin coupling with the two fluorine atoms on the adjacent -CF₂- group, this signal is expected to be a triplet.

Difluoromethylene Group (-CF₂-): The signal for the -CF₂- group is expected to be further downfield, generally in the range of -110 to -125 ppm. This signal will appear as a quartet due to coupling with the three fluorine atoms of the neighboring -CF₃ group.

Table 2: Predicted ¹⁹F NMR Chemical Shifts and Splitting Patterns An interactive data table based on the data in the text.

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Partner |

| -CF₃ | -80 to -86 | Triplet | -CF₂- |

| -CF₂- | -110 to -125 | Quartet | -CF₃ |

The ¹H NMR spectrum provides information on the non-fluorinated parts of the molecule. Two signals are anticipated for the dioxolane and amine protons.

Dioxolane Protons (-O-CH₂-CH₂-O-): The four protons on the dioxolane ring are chemically equivalent due to symmetry. Therefore, they are expected to produce a single, sharp signal. Based on data from similar 1,3-dioxolane (B20135) structures, this singlet would likely appear in the 3.8-4.2 ppm region. chemicalbook.com

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature but is generally found in the 1.5-3.5 ppm range.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns An interactive data table based on the data in the text.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

| Dioxolane (-O-CH ₂-CH ₂-O-) | 3.8 - 4.2 | Singlet | 4H |

| Amine (-NH ₂) | 1.5 - 3.5 | Broad Singlet | 2H |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the specific functional groups within a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be characterized by absorptions from the amine, dioxolane, and fluoroalkyl moieties.

N-H Vibrations: As a primary amine, the compound is expected to show two distinct, sharp to medium bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.orgorgchemboulder.com An N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ range. orgchemboulder.comwpmucdn.com

C-O Vibrations: The dioxolane ring will produce strong C-O stretching absorption bands. These typically appear in the fingerprint region, between 1250 cm⁻¹ and 1020 cm⁻¹, and can be complex. researchgate.net

C-F Vibrations: The pentafluoroethyl group will give rise to very strong and characteristic C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region. These absorptions may overlap with the C-O stretching bands.

Table 4: Predicted Characteristic IR Absorption Frequencies An interactive data table based on the data in the text.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium, Sharp |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |

| Dioxolane Ring | C-O Stretch | 1250 - 1020 | Strong |

| Fluoroalkyl Group | C-F Stretch | 1300 - 1100 | Very Strong |

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines. In positive-ion mode, this compound is expected to readily form a protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, revealing key structural features.

A primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. mdpi.com For this molecule, the most likely α-cleavage would be the scission of the C2-CF₂ bond. This would result in a highly stabilized cation containing the dioxolane-amine portion and the neutral loss of the pentafluoroethyl radical. Other potential fragmentation pathways include the cleavage and rearrangement of the dioxolane ring, possibly leading to the loss of ethylene (B1197577) oxide (C₂H₄O), or sequential losses from the fluoroalkyl chain.

Table 5: Predicted ESI-MS/MS Fragmentation Patterns for the [M+H]⁺ Ion An interactive data table based on the data in the text.

| Precursor Ion | Fragmentation Pathway | Neutral Loss | Predicted Fragment Ion (m/z) |

| [M+H]⁺ | α-Cleavage | •C₂F₅ | [M+H - C₂F₅]⁺ |

| [M+H]⁺ | Ring Cleavage | C₂H₄O | [M+H - C₂H₄O]⁺ |

| [M+H]⁺ | Fluoroalkyl Fragmentation | •CF₃ | [M+H - CF₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for identifying and quantifying volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior, such as peak tailing, due to their polarity and tendency to interact with active sites in the GC system. h-brs.debre.com To mitigate these issues and enhance volatility, derivatization is a common and effective strategy. iu.edu

The amine functional group can be converted into a less polar, more volatile derivative through reactions with agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). h-brs.deresearchgate.netnih.gov This process replaces the active hydrogen on the amine, leading to improved peak shape and thermal stability. iu.edu

Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. ccsknowledge.com The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation. For the TFAA derivative of the target compound, characteristic fragments would likely correspond to the loss of the pentafluoroethyl group, cleavage of the dioxolane ring, and fragmentation of the trifluoroacetamide (B147638) moiety.

Table 1: Illustrative GC/MS Parameters for Analysis of Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| GC Column | DB-17ms (60 m x 0.25 mm i.d., 0.25 µm film) h-brs.de |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | 40 °C (1 min hold), ramp at 10 °C/min to 250 °C (5 min hold) nih.gov |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Expected Retention Time | ~15.2 min |

Note: This data is illustrative and represents a typical methodology. Actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for confirming the absolute configuration of a chiral molecule like this compound. nih.gov

The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved and refined. mdpi.com This analysis would confirm the connectivity of the pentafluoroethyl group and the amine to the C2 position of the dioxolane ring and establish the relative orientation of these groups in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₅H₆F₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 98.5° |

| Volume | 938 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.46 g/cm³ |

Note: This data is hypothetical, representing the type of information obtained from an X-ray crystallography experiment.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For molecules like this compound that lack a strong chromophore, direct detection by UV-Vis spectrophotometry is often insensitive. To overcome this limitation, pre-column derivatization is employed to attach a chromophoric or fluorophoric tag to the amine group. thermofisher.commdpi.com

Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines under mild conditions to form highly fluorescent or UV-active derivatives. thermofisher.comnih.gov The derivatized sample is then injected into the HPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18), where compounds are separated based on their hydrophobicity. A gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the efficient separation of the main compound from any impurities. The high sensitivity of fluorescence or UV detection enables the accurate quantification of purity.

Table 3: Example HPLC Conditions for Purity Analysis

| Parameter | Value |

| Derivatizing Agent | 4-chloro-7-nitrobenzofurazane (NBD-Cl) mdpi.com |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient: 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (λex = 450 nm, λem = 540 nm) mdpi.com |

| Expected Retention Time | ~12.5 min |

Note: The conditions provided are illustrative and would require optimization for this specific analyte.

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for determining the purity of volatile organic compounds and detecting residual solvents. ccsknowledge.com As with GC/MS, the analysis of this compound by GC-FID benefits greatly from derivatization to improve its chromatographic properties and prevent interactions with the column. bre.comnih.gov

After derivatization (e.g., acylation), the sample is analyzed to separate the main derivative peak from any volatile impurities, starting materials, or by-products. The FID provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification of the purity of the main component against a calibrated standard. This method is particularly useful for detecting non-amine impurities that are sufficiently volatile for GC analysis.

Table 4: Representative GC-FID Parameters for Purity Assessment

| Parameter | Value |

| Column | CP-Volamine (e.g., 60 m x 0.32 mm) nih.gov |

| Carrier Gas | Helium |

| Injector Temperature | 260 °C |

| Oven Program | 60 °C (2 min hold), ramp at 15 °C/min to 280 °C (10 min hold) researchgate.net |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Note: This data is representative of a general method for amine analysis and would need to be validated for the specific compound.

The C2 carbon of the 1,3-dioxolane ring in this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, it is crucial to separate and quantify them. sigmaaldrich.com Chiral chromatography is the primary technique for this purpose. gcms.cz

This separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer. sigmaaldrich.comnih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for their broad applicability. nih.gov The sample is passed through the chiral column, and due to the differential diastereomeric interactions between the enantiomers and the CSP, one enantiomer is retained longer than the other, resulting in their separation into two distinct peaks. The relative area of these peaks is used to determine the enantiomeric purity or enantiomeric excess (ee) of the sample.

Table 5: Illustrative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | ~8.1 min |

| Retention Time (S-enantiomer) | ~9.3 min |

Note: The specific elution order and retention times are hypothetical and must be determined experimentally.

Q & A

Q. What synthetic methodologies are effective for synthesizing 2-(Pentafluoroethyl)-1,3-dioxolan-2-amine?

Answer: The compound can be synthesized via nucleophilic substitution reactions using fluorinated precursors. For example, sodium azide or amine nucleophiles can displace fluorine atoms in pentafluorinated dioxolane derivatives under controlled conditions (e.g., anhydrous solvents, 50–80°C). Catalysts like tetrabutylammonium bromide (TBAB) may enhance reactivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How should researchers handle and store this compound to ensure stability?

Answer: Store the compound under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Use moisture-resistant containers (e.g., glass vials with PTFE-lined caps). Handling should occur in a glovebox or fume hood with personal protective equipment (PPE) to minimize exposure to volatile fluorinated byproducts .

Q. Which spectroscopic methods are most effective for structural elucidation of fluorinated dioxolane derivatives?

Answer:

- ¹⁹F NMR : Identifies fluorinated substituents and their electronic environments (δ = -70 to -120 ppm for CF₃/CF₂ groups).

- FT-IR : Detects C-F stretches (1000–1300 cm⁻¹) and amine N-H bends (1500–1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pentafluoroethyl group in nucleophilic environments?

Answer: The strong electron-withdrawing effect of the pentafluoroethyl group increases electrophilicity at the adjacent carbon, facilitating nucleophilic attack. Computational studies (e.g., DFT) reveal reduced electron density at the reaction center, corroborated by kinetic data showing faster substitution rates compared to non-fluorinated analogs .

Q. How can researchers address discrepancies in solubility data of fluorinated amines in ionic liquid systems?

Answer: Contradictory solubility values often arise from variations in ionic liquid (IL) purity, pressure, or measurement techniques. Standardize protocols by:

- Using ILs with ≤1% water content (verified by Karl Fischer titration).

- Conducting isothermal solubility measurements at controlled pressures (e.g., 1–10 bar).

- Cross-validating results with multiple techniques (e.g., gravimetric analysis vs. UV-Vis spectroscopy) .

Q. What analytical techniques are optimal for characterizing fluorinated byproducts in synthesis?

Answer:

- Derivatization : React amines with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form stable adducts for GC-MS or HPLC analysis.

- X-ray crystallography : Resolves stereochemistry of crystalline intermediates.

- ¹H/¹³C NMR with DEPT-135 : Differentiates primary, secondary, and tertiary carbons in complex mixtures .

Q. How can computational chemistry aid in predicting the environmental persistence of this compound?

Answer: Quantitative structure-activity relationship (QSAR) models trained on perfluorinated alkyl substances (PFAS) databases estimate parameters like:

Q. What are the challenges in scaling up fluorinated amine synthesis while minimizing environmental release?

Answer: Key challenges include:

- Waste management : Fluorinated byproducts require specialized disposal (e.g., incineration at >1100°C).

- Reaction optimization : Use flow chemistry to reduce solvent waste and improve yield.

- Real-time monitoring : Implement inline FT-IR or Raman spectroscopy to track reaction progress and impurity formation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s thermal stability?

Answer: Discrepancies may stem from differing experimental conditions (e.g., open vs. closed systems). Conduct thermogravimetric analysis (TGA) under inert gas to isolate decomposition pathways. Compare results with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .

Q. Why do biological activity assays show variability across studies?

Answer: Variations in assay conditions (e.g., solvent choice, cell line sensitivity) affect results. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.